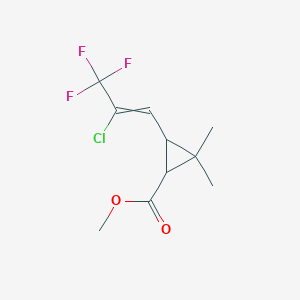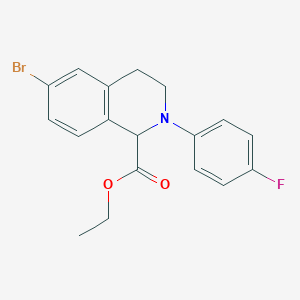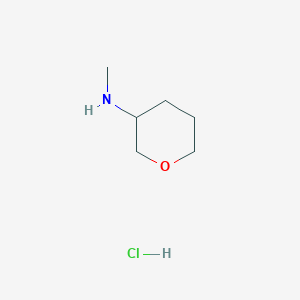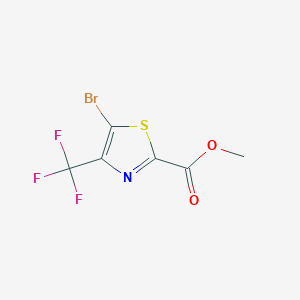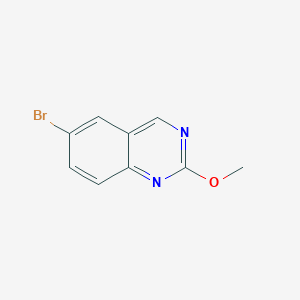
3-Aminodihydrofuran-2,5-dione hydrochloride
Vue d'ensemble
Description
3-Aminodihydrofuran-2,5-dione hydrochloride is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 . It is also known by its IUPAC name (3S)-3-aminodihydro-2,5-furandione hydrochloride .
Molecular Structure Analysis
The InChI code for 3-Aminodihydrofuran-2,5-dione hydrochloride is 1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H/t2-;/m0./s1 . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Catalytic Transformation of Bio-derived Furans
Bio-derived furans, such as 2-furfural, 5-hydroxymethyl-2-furfural, and 5-methyl-2-furfural, can be transformed into valuable ketoacids and diketones like levulinic acid (LA), 1-hydroxyhexane-2,5-dione (1-HHD), and hexane-2,5-dione (HD) using water-soluble ruthenium catalysts. These transformations, performed under moderate conditions, also reveal insights into the mechanism of furan transformation to open ring components, highlighting the role of catalyst structure in activity and recyclability (Gupta et al., 2015).
Versatility of 3-Ylidenepiperazine-2,5-diones
3-Ylidenepiperazine-2,5-diones, cyclic dipeptides consisting of didehydroamino acid moieties, exhibit notable versatility in chemical reactions. They engage in addition reactions to the C-C double bond by various agents, including electrophiles and nucleophiles, and are useful in synthesizing natural products and analogues or as precursors for α-amino or α-keto acid derivatives (Liebscher & Jin, 1999).
Synthesis and Biological Activity of 4-Amino-3-Chloro-1H-Pyrrole-2,5-diones
4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives, designed as potential tyrosine kinase inhibitors, demonstrate the capacity to inhibit cancer cell growth and tumors. The study of these compounds provides insights into their interaction with ATP-binding domains of growth factor receptors and their impact on cell membranes, suggesting their potential as effective inhibitors with antitumor activity (Kuznietsova et al., 2019).
Hydrogenation of Biomass-Derived Compounds
The Ru(triphos)(CH3CN)32 complex effectively catalyzes the hydrogenation of biomass-derived compounds like 2,5-hexanedione and 2,5-dimethyl-furan in aqueous acidic medium. This process is sensitive to acid co-catalyst amount and follows a reaction pathway through acid-catalyzed hydrolysis to dione rather than direct hydrogenation of the ring, providing insights into catalytic mechanisms for biomass-derived compounds (Latifi et al., 2017).
Synthesis and Transformations of 4-Acyl/Carbamoyl-N-Aryl-3-Chloropyrrol-2,5-diones
The reaction of malondiamides with oxalyl chloride leads to the formation of various derivatives, including 2,3-dioxo-2,3-dihydrofuran hydrochlorides. These compounds can undergo further transformations, such as intramolecular cyclization to pyrrol-2,5-diones, providing a pathway for the synthesis of diverse chemical structures (Saalfrank et al., 1996).
Organocatalyzed Ring-Opening Polymerization of Glutamic Acid Derivatives
The organocatalyzed ring-opening polymerization of glutamic acid derivatives like BED (benzyloxycarbonyl ethyl 1,4-dioxan-2,5-dione) demonstrates controlled synthesis of polymers with potential applications in biomedical fields. These polymers are synthesized under mild conditions and have applications in drug delivery and other medical technologies (Thillaye du Boullay et al., 2010).
Organocatalyzed Ring-Opening Polymerization of 3-Benzylmorpholine-2,5-Dione
Organocatalyzed ring-opening polymerization of 3-benzylmorpholine-2,5-dione, synthesized from l-phenylalanine, results in the formation of poly(ester amide) polymers. These polymers have potential applications in drug delivery, especially for hydrophobic drugs featuring aromatic moieties, demonstrating the versatility of this method in producing functional materials (Göppert et al., 2022).
Discovery of Novel DAAO Inhibitors
The discovery and evaluation of 5-azaquinoxaline-2,3-dione derivatives as potent d-amino acid oxidase (DAAO) inhibitors highlight their potential as novel chemical entities for the treatment of chronic pain and morphine analgesic tolerance. The research confirms the analgesic effect of DAAO inhibitors and introduces a new class of compounds for oral application in pain management (Xie et al., 2016).
Synthesis and Structure of Poly(dopamine)
The study proposes a new structure for poly(dopamine), a synthetic eumelanin used as an antifouling agent. Contrary to previous models, poly(dopamine) is identified as a supramolecular aggregate of monomers, primarily consisting of 5,6-dihydroxyindoline and its dione derivative. This finding has implications for the understanding of poly(dopamine)'s structure and functionality (Dreyer et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-aminooxolane-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3.ClH/c5-2-1-3(6)8-4(2)7;/h2H,1,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOVTYLEICKQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676384 | |
| Record name | 3-Aminooxolane-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminodihydrofuran-2,5-dione hydrochloride | |
CAS RN |
39185-99-4 | |
| Record name | 3-Aminooxolane-2,5-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







